molecular formula C20H24N2O5S B5700371 N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide

N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide

Cat. No.: B5700371
M. Wt: 404.5 g/mol
InChI Key: CZKKVCVRYKDXPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide, also known as BMS-986142, is a small molecule inhibitor of the TYK2 enzyme. TYK2 is a member of the Janus kinase (JAK) family, which plays a crucial role in the signaling pathways of cytokines. BMS-986142 has shown promising results in preclinical studies and is being developed as a potential treatment for autoimmune diseases such as psoriasis, lupus, and inflammatory bowel disease.

Mechanism of Action

N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide selectively inhibits the TYK2 enzyme, which is involved in the signaling pathways of several cytokines, including IL-12, IL-23, and type I interferons. By inhibiting TYK2, this compound reduces the activation of downstream signaling pathways, leading to a decrease in inflammation and autoimmunity.
Biochemical and Physiological Effects:
This compound has been shown to reduce the production of pro-inflammatory cytokines such as IL-12, IL-23, and IFN-α in preclinical models. This reduction in cytokine production leads to a decrease in inflammation and autoimmunity. This compound has also been shown to reduce the production of autoantibodies in preclinical models of lupus.

Advantages and Limitations for Lab Experiments

One advantage of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide is its selectivity for the TYK2 enzyme, which reduces the risk of off-target effects. Another advantage is its oral bioavailability, which makes it easier to administer in preclinical studies. One limitation of this compound is its relatively short half-life, which may require frequent dosing in preclinical studies.

Future Directions

For N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide include clinical trials in patients with autoimmune diseases. In addition, further studies are needed to determine the optimal dosing regimen and potential side effects of this compound. Other potential future directions include the development of combination therapies with other small molecule inhibitors of the JAK family, and the investigation of this compound in other autoimmune diseases.

Synthesis Methods

The synthesis of N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide involves several steps, starting with the reaction of 4-methoxybenzenesulfonyl chloride with N-methylmorpholine to form the N-methylmorpholinium salt. This salt is then reacted with benzylamine to form the benzylated product, which is subsequently reacted with 3-(4-morpholinylcarbonyl)benzenesulfonyl chloride to form the final product, this compound.

Scientific Research Applications

N-benzyl-4-methoxy-N-methyl-3-(4-morpholinylcarbonyl)benzenesulfonamide has been extensively studied in preclinical models of autoimmune diseases. In a mouse model of psoriasis, this compound was shown to reduce inflammation and improve skin pathology. In a mouse model of lupus, this compound was shown to reduce autoantibody production and improve kidney function. In a mouse model of inflammatory bowel disease, this compound was shown to reduce inflammation and improve colon pathology.

Properties

IUPAC Name

N-benzyl-4-methoxy-N-methyl-3-(morpholine-4-carbonyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-21(15-16-6-4-3-5-7-16)28(24,25)17-8-9-19(26-2)18(14-17)20(23)22-10-12-27-13-11-22/h3-9,14H,10-13,15H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZKKVCVRYKDXPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)S(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.